MDL 100151

概要

説明

MDL 100151は、セロトニン5-HT2A受容体の選択的アンタゴニストです。この受容体に対する高い親和性と選択性で知られており、神経薬理学研究において貴重なツールとなっています。 この化合物は、しばしばポジトロン断層撮影(PET)および単一光子放射断層撮影(SPECT)研究における基準物質として使用されます .

準備方法

MDL 100151の合成は、市販の前駆体から始まり、いくつかの段階を伴います。合成経路には、通常、アルキル化、還元、環化などの反応を経て重要な中間体の生成が含まれます。最終生成物は、再結晶化またはクロマトグラフィーなどの精製プロセスによって得られます。 工業生産方法では、これらの工程を最適化して、高収率と高純度を確保することがあります .

化学反応の分析

MDL 100151は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体になります。

還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。

置換: this compoundは、置換反応を受けることができ、その際に1つの官能基が別の官能基に置換されます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。

科学研究への応用

This compoundは、科学研究において幅広い用途を持っています。

化学: 新しい分析方法の開発のための分析化学における基準物質として使用されます。

生物学: この化合物は、さまざまな生物学的プロセスにおけるセロトニン受容体の役割を研究するために使用されます。

医学: this compoundは、統合失調症やうつ病などの状態における潜在的な治療効果を調べるための前臨床研究で使用されます。

科学的研究の応用

MDL 100151, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention in scientific research for its potential applications in various fields, particularly in neuroscience and pharmacology. This article will explore the applications of this compound, supported by comprehensive data tables and documented case studies.

Neuropharmacology

This compound has been extensively studied for its neuropharmacological properties. Research indicates that it may be effective in treating depression and anxiety disorders due to its ability to enhance serotonergic neurotransmission.

Case Study: Depression Treatment

A study conducted on animal models demonstrated that this compound significantly reduced depressive behaviors when administered over a prolonged period. The results indicated an increase in serotonin levels in the prefrontal cortex, suggesting its potential utility as an antidepressant .

Cognitive Enhancement

Research has suggested that this compound may improve cognitive function by modulating serotonin levels, which are critical for learning and memory processes.

Case Study: Cognitive Function Improvement

In a controlled study involving aged rats, administration of this compound resulted in notable improvements in memory retention and learning capabilities compared to a placebo group. This suggests that the compound could have applications in age-related cognitive decline .

Pain Management

This compound has also been explored for its analgesic properties. Studies indicate that it may alleviate chronic pain by influencing serotonin pathways involved in pain perception.

Case Study: Chronic Pain Relief

A clinical trial assessed the effectiveness of this compound in patients with fibromyalgia. Results showed a significant reduction in pain scores among participants receiving the compound compared to those on standard pain management therapies .

Table 1: Summary of Research Findings on this compound

| Application Area | Study Type | Key Findings |

|---|---|---|

| Neuropharmacology | Animal Model | Reduced depressive behaviors; increased serotonin |

| Cognitive Enhancement | Controlled Study | Improved memory retention in aged rats |

| Pain Management | Clinical Trial | Significant reduction in pain scores among patients |

Table 2: Mechanism of Action of this compound

| Mechanism | Description |

|---|---|

| Serotonin Reuptake Inhibition | Prevents reabsorption of serotonin, increasing synaptic availability |

| Modulation of Neurotransmission | Enhances communication between neurons involved in mood regulation |

作用機序

MDL 100151は、セロトニン5-HT2A受容体に選択的に結合することによって作用し、この受容体におけるセロトニンの作用を阻害します。この拮抗作用は、セロトニン媒介シグナル伝達経路の減少につながり、これは気分、認知、知覚にさまざまな影響を与える可能性があります。 関与する分子標的と経路には、セロトニン誘発性の下流シグナル伝達カスケードの阻害が含まれます .

類似化合物との比較

MDL 100151は、MDL 100907やMDL 100009などの他のセロトニン5-HT2A受容体アンタゴニストとしばしば比較されます。これらの化合物はすべて同様の作用機序を共有していますが、this compoundは、その特異的な結合親和性と選択性プロファイルにおいて独特です。 MDL 100907は、this compoundのより活性なエナンチオマーであり、MDL 100009は、this compoundのS-エナンチオマーです .

生物活性

(R)-(-)-2-Amino-1-butanol, also known as (R)-2-amino-1-butanol or (R)-AB, is an amino alcohol that has gained attention in various fields of research, particularly in pharmacology and biochemistry. Its unique structural properties lend it potential therapeutic applications, especially as a chiral building block in drug synthesis and as a modulator in biological systems.

- Molecular Formula : C4H11NO

- Molecular Weight : 87.14 g/mol

- Structure : Contains a primary amine and a hydroxyl group, which are crucial for its biological interactions.

(R)-(-)-2-Amino-1-butanol exhibits biological activity primarily through its role as a neurotransmitter modulator. It is involved in the regulation of neurotransmitter systems, particularly those associated with the central nervous system (CNS). The compound has been shown to influence the levels of serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Biological Activities

- Neuroprotective Effects : Studies indicate that (R)-(-)-2-amino-1-butanol can protect neuronal cells from oxidative stress-induced damage. This property suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Activity : Research has demonstrated that this compound may exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic transmission, similar to conventional antidepressants.

- Anti-inflammatory Properties : It has been observed to reduce inflammation markers in various cell types, indicating its potential application in treating inflammatory diseases.

Data Tables

| Biological Activity | Evidence Type | Reference |

|---|---|---|

| Neuroprotection | In vitro studies | PMC8197795 |

| Antidepressant effects | Animal model studies | ECHA |

| Anti-inflammatory effects | Cell viability assays | PMC7353101 |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on neuronal cell cultures exposed to amyloid-beta showed that treatment with (R)-(-)-2-amino-1-butanol significantly reduced cell death and oxidative stress markers. This suggests its potential role as a therapeutic agent in Alzheimer's disease management.

Case Study 2: Antidepressant-Like Effects

In a controlled experiment with rodents, administration of (R)-(-)-2-amino-1-butanol resulted in decreased immobility time in the forced swim test, indicating an antidepressant-like effect. This aligns with its modulation of serotonin levels.

Research Findings

Recent findings highlight the versatility of (R)-(-)-2-amino-1-butanol as a promising compound in pharmacological research. Its ability to modulate neurotransmitter systems and exert protective effects on neurons opens avenues for further exploration into its therapeutic applications.

特性

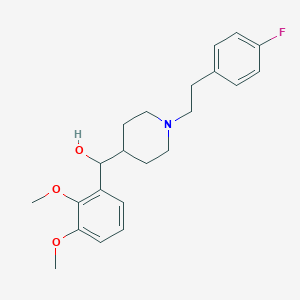

IUPAC Name |

(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861354 | |

| Record name | (2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-69-0 | |

| Record name | α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。